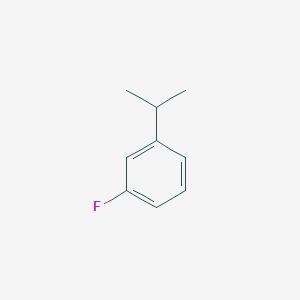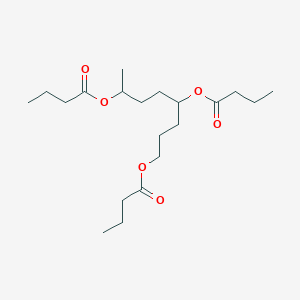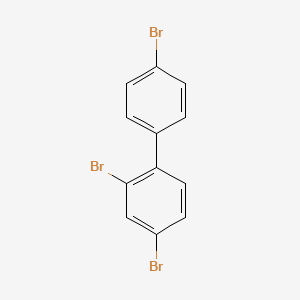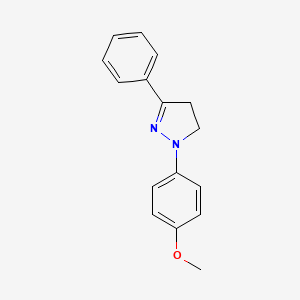
(8-Aminonaphthalen-2-yl)arsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8-Aminonaphthalen-2-yl)arsonic acid is an organoarsenic compound characterized by the presence of an arsonic acid group attached to an aminonaphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (8-Aminonaphthalen-2-yl)arsonic acid typically involves the reaction of 8-aminonaphthalene with arsenic acid or its derivatives. One common method includes the diazotization of 8-aminonaphthalene followed by a Sandmeyer reaction with arsenic trichloride to introduce the arsonic acid group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety, considering the toxic nature of arsenic compounds. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (8-Aminonaphthalen-2-yl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form arsenate derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to arsenite or arsine derivatives.
Substitution: The amino group can participate in electrophilic substitution reactions, introducing different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Arsenate derivatives.
Reduction: Arsenite or arsine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(8-Aminonaphthalen-2-yl)arsonic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organoarsenic compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and parasitic infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (8-Aminonaphthalen-2-yl)arsonic acid involves its interaction with cellular components, leading to various biological effects. The arsonic acid group can bind to thiol groups in proteins, disrupting their function and leading to cell death. This property is particularly useful in targeting cancer cells and parasites, which are more susceptible to arsenic-induced toxicity.
Comparaison Avec Des Composés Similaires
- Roxarsone (4-Hydroxy-3-nitrobenzenearsonic acid)
- Nitarsone (4-Nitrophenylarsonic acid)
- Arsanilic acid (4-Aminophenylarsonic acid)
- Carbarsone ([4-(Carbamoylamino)phenyl]arsonic acid)
Comparison: (8-Aminonaphthalen-2-yl)arsonic acid is unique due to its naphthalene backbone, which imparts distinct chemical properties compared to other arsonic acids with simpler aromatic structures. This uniqueness makes it a valuable compound for specific applications where the naphthalene moiety plays a crucial role in the compound’s activity and reactivity.
Propriétés
Numéro CAS |
5410-55-9 |
|---|---|
Formule moléculaire |
C10H10AsNO3 |
Poids moléculaire |
267.11 g/mol |
Nom IUPAC |
(8-aminonaphthalen-2-yl)arsonic acid |
InChI |
InChI=1S/C10H10AsNO3/c12-10-3-1-2-7-4-5-8(6-9(7)10)11(13,14)15/h1-6H,12H2,(H2,13,14,15) |
Clé InChI |
NJYRQXQFIDSGOX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)[As](=O)(O)O)C(=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


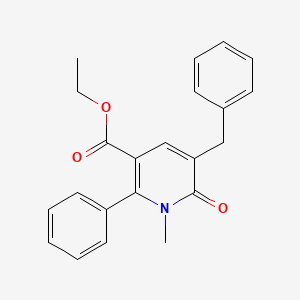
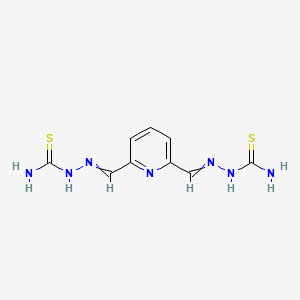
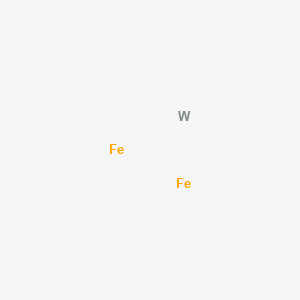
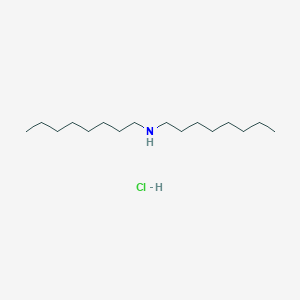
![[3-(Acetyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl acetate](/img/structure/B14739090.png)
![Benzenamine, N-[(4-iodophenyl)methylene]-](/img/structure/B14739092.png)

